molecular formula C7H6FN3O3 B8206253 3-Amino-5-fluoro-2-nitrobenzamide

3-Amino-5-fluoro-2-nitrobenzamide

Cat. No.: B8206253
M. Wt: 199.14 g/mol
InChI Key: OQQWPPOHAFLTBE-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-2-nitrobenzamide is an aromatic compound with a benzene ring substituted with amino, fluoro, and nitro groups

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

    Reduction: The major product of the reduction reaction is 3,5-diamino-2-fluorobenzamide.

    Substitution: Depending on the substituents introduced, various derivatives of this compound can be synthesized.

Scientific Research Applications

3-Amino-5-fluoro-2-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, fluoro, and nitro groups allows for various binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of amino, fluoro, and nitro groups in this compound provides distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-amino-5-fluoro-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O3/c8-3-1-4(7(10)12)6(11(13)14)5(9)2-3/h1-2H,9H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQWPPOHAFLTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)[N+](=O)[O-])N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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